molecular formula C10H11BrClN B13045028 (R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13045028
M. Wt: 260.56 g/mol
InChI Key: ZGZMNTZMAGGRIK-SECBINFHSA-N
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Description

(R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral tetrahydronaphthalene derivative with bromine and chlorine substituents at positions 6 and 5, respectively. This compound belongs to a class of amines with a partially saturated naphthalene backbone, often explored for pharmacological and synthetic applications due to their stereochemical diversity and halogen-driven reactivity.

Properties

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

IUPAC Name

(1R)-6-bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11BrClN/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m1/s1

InChI Key

ZGZMNTZMAGGRIK-SECBINFHSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=C(C=C2)Br)Cl)N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)Br)Cl)N

Origin of Product

United States

Preparation Methods

Step 1: Bromination

The bromination step typically involves introducing a bromine atom into the tetrahydronaphthalene ring system. This is achieved under controlled conditions to ensure selectivity and minimize side reactions.

  • Reagents : Bromine source (e.g., NBS - N-Bromosuccinimide), organic solvents like dichloromethane (DCM).
  • Conditions : Low temperatures are preferred to maintain selectivity.
  • Mechanism : Electrophilic substitution reaction on the aromatic ring.

Step 2: Amination

Amination involves incorporating the amine group into the structure. This step can be performed via reductive amination or Buchwald-Hartwig coupling.

  • Reagents : Amine precursors such as (R)-N-ethylphenylamine or N-methylpiperazine.
  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂ with BINAP ligand).
  • Conditions : Elevated temperatures (~80–100°C) in solvents like toluene or DMF.
  • Mechanism : Nucleophilic substitution or reductive amination.

Multi-Step Synthetic Pathways

Pathway A: Starting from 8-Bromo-3,4-dihydronaphthalen-2(1H)-one

This pathway involves several steps:

  • Reductive Amination :

    • Starting material: 8-Bromo-3,4-dihydronaphthalen-2(1H)-one.
    • Reagents: Sodium borohydride (NaBH₄), methanol-isopropanol mixture.
    • Conditions: Moderate temperatures (~70°C).
  • Benzyl Protection :

    • Protect the amine group using benzyl bromide.
    • Solvent: Acetonitrile; Catalyst: Potassium carbonate (K₂CO₃).
  • Selective Bromination :

    • Reagent: NBS in DMF.
    • Conditions: Long reaction times (~72 hours).
  • Final Deprotection and Coupling :

    • Deprotect the benzyl group using hydrogenation with palladium on carbon (Pd/C).
    • Couple with boronic acids using Suzuki coupling for further elaboration.

Pathway B: Direct Buchwald-Hartwig Amination

This method skips intermediate protection steps:

  • Utilize palladium catalysts with ligands like BINAP for direct amination.
  • Reaction occurs at elevated temperatures (~100°C) in polar solvents like DMF or toluene.

Reaction Optimization Factors

To ensure high yield and purity:

  • Temperature Control : Low temperatures during bromination prevent side reactions.
  • Solvent Selection : Dichloromethane is ideal for bromination, while DMF or toluene works well for amination.
  • Catalyst Efficiency : Palladium-based catalysts improve selectivity during amination steps.

Data Table Summary

Step Reagents/Catalysts Solvents Conditions Yield (%)
Bromination NBS Dichloromethane Low temperature High
Reductive Amination NaBH₄, (R)-N-ethylphenylamine MeOH:i-PrOH ~70°C ~37%
Benzyl Protection Benzyl bromide, K₂CO₃ Acetonitrile ~150°C ~82%
Buchwald-Hartwig Pd(OAc)₂, BINAP Toluene ~80–100°C ~64%
Deprotection H₂, Pd/C Methanol/AcOH ~60 psi Variable

Chemical Reactions Analysis

Types of Reactions

®-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove halogen substituents or reduce other functional groups.

    Substitution: Halogen atoms can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

®-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Halogen Variation and Positional Isomerism

Key Compounds :

(S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1259674-78-6):

  • Replaces the 5-chloro substituent with fluorine.
  • Molecular weight: 244.11 vs. 260.56 (target compound, estimated).
  • Fluorine’s electronegativity may reduce electron density in the aromatic ring compared to chlorine, altering binding interactions .

(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1443238-61-6): Chlorine at position 6 instead of bromine; lacks the 5-chloro group.

(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 51441570):

  • Bromine at position 7 vs. 6 in the target compound.
  • Positional isomerism may affect ring strain and intermolecular interactions, as seen in NMR shifts for similar compounds .

Table 1: Halogen and Positional Effects
Compound Substituents Molecular Weight Key Properties
Target (R)-6-Bromo-5-chloro-1,2,3,4-THN Br (C6), Cl (C5) ~260.56 High steric bulk, potential low solubility
(S)-6-Bromo-5-fluoro-1,2,3,4-THN Br (C6), F (C5) 244.11 Enhanced electronegativity
(R)-6-Chloro-1,2,3,4-THN hydrochloride Cl (C6) 204.07 Higher solubility in polar solvents
(R)-7-Bromo-1,2,3,4-THN Br (C7) 226.11 Altered π-π stacking interactions

Stereochemical Influences

Stereochemistry plays a critical role in biological activity and synthetic routes:

  • Sertraline (cis-(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-THN-1-amine):
    • A pharmacologically active antidepressant with a dichlorophenyl group. Only the (1S,4S) isomer exhibits therapeutic effects, highlighting the importance of stereochemical precision .
  • (RS)-6e and (SS)-6g ():
    • Enantioselective synthesis using tert-butanesulfinyl groups achieves >90% yields, demonstrating the impact of chiral auxiliaries on stereochemical outcomes .
Table 2: Stereochemical Comparisons
Compound Configuration Synthesis Yield Biological Activity
Target (R)-6-Bromo-5-chloro-THN R N/A Undetermined (theoretical)
Sertraline (cis-(1S,4S)) 1S,4S ~75% Antidepressant activity
(RS)-6e (7-methoxy-THN derivative) RS,1S 61% Antineoplastic (preliminary)

Substituent Effects on Physicochemical Properties

  • N,N-Dimethyltetrahydronaphthalen-2-amines ():
    • Bulky substituents (e.g., cyclohexyl in 5l ) reduce affinity for certain receptors compared to smaller halogens.
    • Polar groups (e.g., chlorophenyl in 5o ) enhance binding to hydrophobic pockets .
  • Hydrogen Bonding : Quantum chemistry studies on sertraline-cyclodextrin complexes suggest halogenated THN derivatives rely more on Coulomb interactions than hydrogen bonding for stabilization .

Biological Activity

Biological Activity of (R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine derivative of tetrahydronaphthalene, characterized by the presence of both bromine and chlorine atoms on its molecular structure. This unique structural configuration contributes to its potential biological activities and interactions with various molecular targets.

Receptor Interactions

The compound's structural features suggest potential interactions with certain receptor types, particularly those in the central nervous system. While specific data for this compound is limited, research on similar structures indicates possible activity at:

  • Dopamine receptors
  • Serotonin receptors
  • Adrenergic receptors

A study on structurally related compounds revealed interactions with dopamine receptors, particularly the D3 receptor subtype. For instance, ML417, a compound with similar structural elements, showed potent and selective agonist activity at the D3 dopamine receptor .

Neuroprotective Potential

Some tetrahydronaphthalene derivatives have demonstrated neuroprotective properties. In a case study involving ML417, researchers observed protection against neurodegeneration of dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) . While this data is not directly related to our compound of interest, it suggests potential neuroprotective activity that warrants further investigation.

Enzyme Interactions

The presence of the amine group and halogen substituents in (R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine suggests potential interactions with various enzymes. These may include:

  • Monoamine oxidases (MAOs)
  • Cytochrome P450 enzymes
  • Haloperoxidases

However, specific enzymatic studies on this compound are currently lacking in the literature.

Comparative Activity Profile

To better understand the potential biological activity of (R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine, we can compare it with structurally similar compounds:

CompoundStructural SimilarityObserved Biological Activity
(R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine-Limited data available
ML417Similar core structurePotent D3R agonist, neuroprotective effects
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amineLacks chlorine at position 5Not reported in available literature
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amineLacks bromine at position 6Not reported in available literature

This comparison highlights the need for further research specifically targeting (R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine.

Potential Therapeutic Applications

Based on the limited data and structural similarities to other bioactive compounds, (R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine may have potential applications in:

  • Neuropsychiatric disorders
  • Neurodegenerative diseases
  • Pain management
  • Addiction treatment

However, these potential applications are speculative and require extensive research for validation .

Conclusion and Future Directions

The biological activity of (R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine remains largely unexplored. While structural similarities to other bioactive compounds suggest potential interactions with various receptors and enzymes, specific studies on this compound are lacking. Future research should focus on:

  • Receptor binding assays to determine affinity and selectivity profiles
  • Enzymatic studies to elucidate potential metabolic pathways and interactions
  • In vitro and in vivo studies to assess neuroprotective and other therapeutic potentials
  • Structure-activity relationship (SAR) studies to optimize biological activity

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